N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]spiro[3,4-dihydrochromene-2,1'-cyclopentane]-4-amine
Description
N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]spiro[3,4-dihydrochromene-2,1’-cyclopentane]-4-amine is a complex organic compound with a unique structure that combines several functional groups
Properties
IUPAC Name |
N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]spiro[3,4-dihydrochromene-2,1'-cyclopentane]-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-15-8-9-20(26-15)21-16(14-24-25-21)13-23-18-12-22(10-4-5-11-22)27-19-7-3-2-6-17(18)19/h2-3,6-9,14,18,23H,4-5,10-13H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGSKFMTDMIWTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=C(C=NN2)CNC3CC4(CCCC4)OC5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]spiro[3,4-dihydrochromene-2,1’-cyclopentane]-4-amine typically involves multi-step organic reactions The process begins with the preparation of the 5-methylfuran-2-yl group, followed by the formation of the 1H-pyrazol-4-yl moiety These intermediates are then coupled under specific conditions to form the spiro[3,4-dihydrochromene-2,1’-cyclopentane] structure
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]spiro[3,4-dihydrochromene-2,1’-cyclopentane]-4-amine can undergo various types of chemical reactions, including:
Oxidation: The furan and pyrazole rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]spiro[3,4-dihydrochromene-2,1’-cyclopentane]-4-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]spiro[3,4-dihydrochromene-2,1’-cyclopentane]-4-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]spiro[3,4-dihydrochromene-2,1’-cyclopentane]-4-amine
- N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]spiro[3,4-dihydrochromene-2,1’-cyclopentane]-4-amine
Uniqueness
The uniqueness of N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]spiro[3,4-dihydrochromene-2,1’-cyclopentane]-4-amine lies in its spirocyclic structure, which imparts specific chemical and physical properties. This structure can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
